1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its complex molecular structure. It features a chloro group, a difluoromethoxy group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. This compound is classified as a ketone due to the presence of the carbonyl functional group within its structure.
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves several steps:
These steps may utilize various reagents and catalysts to optimize yields and purity .
The synthetic routes often require controlled conditions such as temperature and pressure to ensure selectivity and efficiency. Industrial methods may employ continuous flow reactors to enhance production capabilities while maintaining quality .
The molecular structure of 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one can be represented with the following characteristics:
Property | Value |
---|---|
Molecular Formula | C11H8ClF5O2S |
Molecular Weight | 334.69 g/mol |
IUPAC Name | 1-chloro-1-[4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl]propan-2-one |
InChI | InChI=1S/C11H8ClF5O2S/c1-6(15)10(12)7-3-4-9(17-2)8(5-7)16-11(13)14/h3-5,10-11H,1-2H3 |
1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.
The mechanism of action for 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with biological targets:
These interactions are crucial for understanding its potential therapeutic applications and biological effects .
The physical and chemical properties of 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one include:
Property | Value |
---|---|
Appearance | Typically a solid or liquid depending on purity |
Melting Point | Not specified in available data |
Solubility | Soluble in organic solvents but not extensively characterized |
Purity | Minimum purity requirement is typically greater than 98% |
These properties are essential for determining the compound's behavior in different environments and applications .
1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has several potential applications:
Research indicates that this compound may exhibit biological activity, particularly in enzyme inhibition and protein-ligand interactions, making it valuable for therapeutic exploration .
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9